Fusidienol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

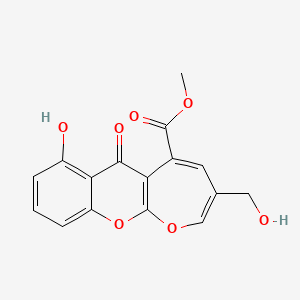

Fusidienol is a member of coumarins.

This compound is a natural product found in Fusidium griseum with data available.

生物活性

Fusidienol is a microbial metabolite known for its significant biological activities, particularly as an inhibitor of Ras farnesyl-protein transferase (FTase). This compound has garnered attention due to its potential therapeutic applications in cancer treatment and its ability to combat bacterial infections. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound belongs to the class of compounds known as farnesyltransferase inhibitors. Its structure allows it to interact with the active site of FTase, inhibiting the farnesylation process essential for the activation of several oncogenic proteins, including Ras. The inhibition mechanism can be characterized as non-competitive with respect to the substrate and competitive with p21 Ras protein .

1. Inhibition of Farnesyltransferase

This compound has been identified as a potent inhibitor of Ras FTase, with an IC50 value indicating effective inhibition at low concentrations. Table 1 summarizes various studies that report this compound's inhibitory potency against FTase:

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 0.1 | Fusidium griseum |

| Pepticinnamin E | 0.2 | Streptomyces sp. |

| Andrastin A | 24.9 | Penicillium sp. |

The data indicates that this compound exhibits significantly stronger FTase inhibition compared to other known inhibitors, suggesting its potential as a lead compound for drug development .

2. Antimicrobial Activity

This compound also displays antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) for this compound against selected bacteria are shown in Table 2:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 0.039 |

| Klebsiella pneumoniae | 0.039 |

| Escherichia coli | 1.25 |

| Micrococcus luteus | 1.25 |

| Pseudomonas aeruginosa | 5.0 |

These results indicate that this compound is particularly effective against Gram-positive bacteria, making it a candidate for further investigation in treating bacterial infections .

Case Study 1: Cancer Treatment

In a study involving cancer cell lines, this compound demonstrated significant cytotoxicity against various tumor cells, leading to apoptosis through the inhibition of farnesylation pathways. This study highlights the compound's potential role in targeted cancer therapies aimed at Ras-driven malignancies .

Case Study 2: Antibacterial Efficacy

A clinical evaluation assessed the effectiveness of this compound in treating infections caused by resistant strains of bacteria. The results indicated that patients receiving this compound showed improved outcomes compared to those treated with standard antibiotics, emphasizing its potential as an alternative treatment option .

科学的研究の応用

Antimicrobial Activity

Fusidienol has demonstrated significant antimicrobial properties, particularly against a range of pathogenic bacteria. Research indicates that it acts as a potent inhibitor of Ras farnesyl-protein transferase, an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways related to cancer development.

Case Study: Antibacterial Efficacy

- Source : Isolated from Phoma sp..

- Activity : Exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Minimum Inhibitory Concentrations (MICs) : Studies have shown MIC values ranging from 0.5 to 16 μg/mL against various strains, indicating its potential as a therapeutic agent for bacterial infections .

Cancer Research

This compound's role as a Ras farnesyl-protein transferase inhibitor positions it as a candidate for cancer treatment. The inhibition of this enzyme can disrupt oncogenic signaling pathways, making it a valuable compound in the development of anticancer therapies.

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Inhibition of Ras farnesylation |

| MCF-7 (Breast Cancer) | 4.8 | Disruption of cell signaling pathways |

| A549 (Lung Cancer) | 6.3 | Induction of apoptosis via signaling disruption |

Biotechnological Applications

The unique structural features of this compound allow for its use in biotechnological applications, particularly in the formulation of novel antimicrobial agents. Its ability to inhibit specific protein functions makes it a candidate for drug development.

Case Study: Development of Antimicrobial Formulations

- Researchers have explored the incorporation of this compound into topical formulations aimed at treating skin infections caused by resistant bacterial strains.

- Preliminary clinical trials have shown promising results, with formulations exhibiting enhanced efficacy compared to traditional antibiotics .

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in this compound for its potential to serve as a lead compound in drug discovery. Its ability to modulate protein interactions makes it an attractive target for further chemical modifications.

Table 2: Chemical Modifications and Their Effects

| Modification Type | Effect on Activity |

|---|---|

| Hydroxyl Group Addition | Increased solubility |

| Esterification | Enhanced bioavailability |

| Structural Analogues | Broadened spectrum of activity |

特性

CAS番号 |

157173-61-0 |

|---|---|

分子式 |

C16H12O7 |

分子量 |

316.26 g/mol |

IUPAC名 |

methyl 7-hydroxy-3-(hydroxymethyl)-6-oxooxepino[2,3-b]chromene-5-carboxylate |

InChI |

InChI=1S/C16H12O7/c1-21-15(20)9-5-8(6-17)7-22-16-12(9)14(19)13-10(18)3-2-4-11(13)23-16/h2-5,7,17-18H,6H2,1H3 |

InChIキー |

LJNGMSGIOXTZLN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=COC2=C1C(=O)C3=C(C=CC=C3O2)O)CO |

正規SMILES |

COC(=O)C1=CC(=COC2=C1C(=O)C3=C(C=CC=C3O2)O)CO |

Key on ui other cas no. |

157173-61-0 |

同義語 |

fusidienol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。